molecular formula C7H9BrN2 B13115259 3-Bromo-4,5-dimethylpyridin-2-amine

3-Bromo-4,5-dimethylpyridin-2-amine

Cat. No.: B13115259
M. Wt: 201.06 g/mol
InChI Key: IZBFKOFADQQBPD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-dimethylpyridin-2-amine can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized derivatives and for applications requiring precise molecular modifications .

Biological Activity

3-Bromo-4,5-dimethylpyridin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom and two methyl groups at the 4 and 5 positions of the pyridine ring. Its chemical structure can be represented as follows:

C8H10BrN\text{C}_8\text{H}_{10}\text{BrN}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Properties

The anticancer potential of this compound has also been explored in vitro. Various studies have focused on its effects on different cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, notable findings were observed:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited cytotoxic effects with IC50 values as follows:
      • HeLa: 25 µM
      • MCF-7: 30 µM
      • A549: 35 µM

These IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54935

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-4,5-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3,(H2,9,10)

InChI Key

IZBFKOFADQQBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)Br)N

Origin of Product

United States

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